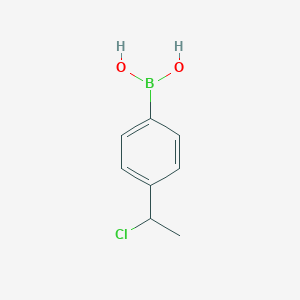

4-(1-Chloroethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Chloroethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a derivative of phenylboronic acid, where a chlorine atom is attached to the ethyl group at the para position of the phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(1-Chloroethyl)phenylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of 4-(1-chloroethyl)styrene with a borane reagent, followed by oxidation to yield the boronic acid . Another method includes the direct borylation of 4-(1-chloroethyl)benzene using a transition metal catalyst such as palladium or nickel .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration reactions, where the starting material is 4-(1-chloroethyl)styrene. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Chloroethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding ethyl derivative.

Substitution: The chlorine atom can be substituted with various nucleophiles to form different functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Ethyl derivatives.

Substitution: Functionalized derivatives with various substituents replacing the chlorine atom.

Applications De Recherche Scientifique

4-(1-Chloroethyl)phenylboronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(1-Chloroethyl)phenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property makes it useful in Suzuki-Miyaura coupling reactions, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the presence of the chlorine atom, which can participate in various substitution reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Lacks the chlorine and ethyl groups, making it less reactive in certain substitution reactions.

4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a chlorine atom, leading to different reactivity and applications.

4-Formylphenylboronic acid: Contains a formyl group, which makes it useful in different types of organic synthesis reactions.

Uniqueness

4-(1-Chloroethyl)phenylboronic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .

Activité Biologique

4-(1-Chloroethyl)phenylboronic acid is a boronic acid derivative that has gained attention for its potential biological activities. This compound belongs to a class of boronic acids known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. The unique structure of boronic acids allows them to interact with various biological targets, making them valuable in medicinal chemistry.

- Chemical Formula : C9H10BClO2

- Molecular Weight : 200.54 g/mol

- Structure : The compound features a phenyl group attached to a boronic acid functional group and a chloroethyl substituent, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various microorganisms by targeting essential enzymes involved in protein synthesis. The mechanism of action is primarily attributed to the inhibition of leucyl-tRNA synthetase, which disrupts protein synthesis pathways in bacteria .

Table 1: Antimicrobial Efficacy of Boronic Acids

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit specific enzymes, such as β-lactamases and methyltransferases. These enzymes play critical roles in bacterial resistance mechanisms and cellular processes. The inhibition of such enzymes by this compound could enhance the efficacy of existing antibiotics and provide new therapeutic avenues .

Study on Antimicrobial Properties

A study published in Pharmaceutical Research explored the antimicrobial effects of various boronic acids, including this compound. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the chloroethyl group enhances the compound's ability to penetrate bacterial cell walls, leading to increased antimicrobial activity .

Research on Cancer Cell Lines

In another investigation focusing on cancer biology, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The findings indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was linked to the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival .

Propriétés

IUPAC Name |

[4-(1-chloroethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQJSRJJSVCVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.